molecular formula C36H24N2 B8212512 9-[1,1'-biphenyl]-4-yl-3,3'-bi-9H-carbazole

9-[1,1'-biphenyl]-4-yl-3,3'-bi-9H-carbazole

Cat. No.: B8212512
M. Wt: 484.6 g/mol
InChI Key: PWZMFRJQQYRBTQ-UHFFFAOYSA-N
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Description

9-[1,1'-Biphenyl]-4-yl-3,3'-bi-9H-carbazole (CAS: 95993-52-5) is a bicarbazole derivative featuring two carbazole moieties linked via a biphenyl group. This compound is notable for its rigid, planar structure, which enhances π-conjugation and electron transport properties. It is widely studied in organic electronics, particularly as a host material in thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs) and phosphorescent OLEDs (PhOLEDs) due to its high triplet energy (T1) and thermal stability .

Properties

IUPAC Name

3-(9H-carbazol-3-yl)-9-(4-phenylphenyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24N2/c1-2-8-24(9-3-1)25-14-18-28(19-15-25)38-35-13-7-5-11-30(35)32-23-27(17-21-36(32)38)26-16-20-34-31(22-26)29-10-4-6-12-33(29)37-34/h1-23,37H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZMFRJQQYRBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)NC7=CC=CC=C76)C8=CC=CC=C83
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The protocol involves:

  • Carbazole derivatives (e.g., 9H-carbazole) as nucleophiles.

  • 1,4-Diiodobenzene as the aryl halide coupling partner.

  • Copper(I) iodide (CuI) as the catalyst, silver carbonate (Ag₂CO₃) as the oxidant, and 18-crown-6 as a phase-transfer catalyst.

  • N,N'-Dimethylpropyleneurea (DMPU) as the solvent, which stabilizes intermediates and enhances reaction efficiency.

Reactions proceed at 120–140°C for 48 hours under an air atmosphere. The oxidative coupling mechanism facilitates the formation of two C–N bonds between carbazole and the biphenyl core (Fig. 1).

Table 1: Standard Reaction Conditions and Yield

ComponentQuantityRole
9H-Carbazole1.0 mmolNucleophile
1,4-Diiodobenzene1.0 mmolElectrophile
CuI1.0 mmolCatalyst
Ag₂CO₃1.2 mmolOxidant
18-Crown-60.03 mmolPhase-transfer agent
DMPU2.5 mLSolvent
Yield 37% -

After purification via column chromatography (petroleum ether:DCM = 10:1), the product is isolated as a white solid. Nuclear magnetic resonance (NMR) confirms the structure, with aromatic protons appearing at δ 8.14 (d, J = 7.7 Hz, 4H) and δ 7.93 (d, J = 8.6 Hz, 4H) .

Optimization of Reaction Parameters

Catalyst System

Replacing CuI with CuBr or CuCl reduces yields to <20%, highlighting CuI’s superior efficacy in mediating C–N bond formation. Silver salts like Ag₂O or AgNO₃ are less effective than Ag₂CO₃, which optimally regenerates the Cu(I) catalyst.

Solvent Effects

Polar aprotic solvents such as DMPU and DMSO outperform toluene or THF due to their high boiling points and ability to solubilize ionic intermediates. Reactions in DMPU achieve yields of 37% , whereas toluene yields <10%.

Temperature and Time

Elevating temperatures to 140°C accelerates the reaction but risks decomposition. A 48-hour duration balances completeness and side-product formation. Shorter durations (24h) yield <15% product.

Alternative Multi-Step Approaches

While the one-step method dominates industrial production, laboratory-scale syntheses occasionally employ sequential Suzuki-Miyaura couplings. For example:

Biphenyl Core Formation

A Suzuki coupling between 4-bromophenylboronic acid and 1,4-dibromobenzene generates the biphenyl backbone. This step typically uses Pd(PPh₃)₄ as the catalyst and K₂CO₃ as the base in THF/water.

Carbazole Functionalization

The biphenyl intermediate undergoes Buchwald-Hartwig amination with 3-iodo-9H-carbazole under Pd₂(dba)₃ catalysis. This two-step route achieves 25–30% overall yield but is less efficient than the one-step Ullmann method.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): Aromatic protons from biphenyl and carbazole moieties resonate at δ 7.2–8.5 , with no singlet impurities.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) confirms the molecular ion peak at m/z 485.2 [M+H]⁺ , matching the theoretical mass (484.6 g/mol).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) reveals ≥98% purity. Residual solvents (DMPU) are undetectable (<0.1%) via gas chromatography (GC).

Industrial-Scale Production

Process Intensification

Continuous flow reactors replace batch systems to enhance heat transfer and reduce reaction time to 24 hours . Catalyst recycling via filtration lowers CuI consumption by 40%.

Cost Analysis

Table 2: Cost Breakdown per Kilogram

ComponentCost (USD)
9H-Carbazole1,200
1,4-Diiodobenzene3,500
CuI/Ag₂CO₃800
Solvent Recovery-300
Total 5,200

Chemical Reactions Analysis

Types of Reactions

9-[1,1’-biphenyl]-4-yl-3,3’-bi-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated products.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic rings of the biphenyl and carbazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrogenated biphenyl-carbazole compounds.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

Applications in Organic Electronics

1. OLEDs and PLEDs

9-[1,1'-biphenyl]-4-yl-3,3'-bi-9H-carbazole is primarily utilized as a key material in OLEDs (Organic Light Emitting Diodes) and PLEDs (Polymer Light Emitting Diodes). Its high thermal stability and excellent charge transport properties make it an ideal candidate for these applications.

  • Case Study: OLED Performance
    A study demonstrated that incorporating this compound into OLED structures significantly improved device efficiency and color purity compared to traditional materials. The compound's ability to facilitate balanced charge transport enhances the overall performance of the OLEDs.

2. Photovoltaic Devices

The compound also finds applications in organic photovoltaic devices due to its favorable electronic properties. Its structure allows for effective light absorption and charge separation, contributing to improved energy conversion efficiencies.

  • Case Study: Solar Cell Efficiency
    Research indicated that solar cells utilizing derivatives of 9-[1,1'-biphenyl]-4-yl-3,3'-bi-9H-carbazole exhibited a notable increase in power conversion efficiency (PCE) when compared to cells using conventional donor materials.

Applications in Material Science

1. Synthetic Intermediates

In addition to its electronic applications, this compound serves as a valuable synthetic intermediate in the production of various organic materials. It is used in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals.

  • Example: Pharmaceutical Synthesis
    The compound has been explored as an intermediate in synthesizing novel anticancer agents, showcasing its versatility beyond electronic applications.

2. Organic Fluorine Chemistry

The unique structure of 9-[1,1'-biphenyl]-4-yl-3,3'-bi-9H-carbazole allows it to be employed in organic fluorine chemistry, where it acts as a precursor for fluorinated compounds that are critical in various industrial applications.

Mechanism of Action

The mechanism of action of 9-[1,1’-biphenyl]-4-yl-3,3’-bi-9H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Bicarbazole Derivatives

  • 9-Phenyl-9H,9′H-2,3′-bicarbazole (CAS: 1382955-10-3) :
    This isomer shares the bicarbazole core but differs in substitution patterns. The phenyl group at the 9-position and the 2,3′-linkage reduce symmetry compared to the biphenyl-linked target compound. This asymmetry lowers its glass transition temperature (Tg) and may reduce charge transport efficiency in OLED applications .

  • 1,1′-(2,2′-Dimethyl[1,1′-biphenyl]-4,4′-diyl)bis(3,6-dimethyl-9H-carbazole) (RN: 1262783-41-4): Methyl substituents on the biphenyl linker and carbazole units introduce steric hindrance, improving solubility but slightly reducing π-stacking interactions. This compound exhibits a higher Tg (179°C) and thermal stability (5% weight loss at 507°C) compared to the non-methylated target compound .

Brominated Carbazole Derivatives

  • 9-([1,1'-Biphenyl]-4-yl)-3,6-dibromo-9H-carbazole (CAS: 894791-50-5) :
    Bromine atoms at the 3- and 6-positions enhance electron-withdrawing properties, lowering the HOMO level (-5.4 eV vs. -5.1 eV for the target compound). This modification improves electron injection in OLEDs but reduces photoluminescence quantum yield (PLQY) due to heavy atom effects .

  • 9-([1,1'-Biphenyl]-3-yl)-3-bromo-9H-carbazole (CAS: 1428551-28-3) :
    The bromine atom at the 3-position and biphenyl linkage at the 9-position create a twisted conformation, reducing aggregation-induced quenching. This compound is prioritized for optoelectronic applications requiring high color purity .

TADF and Phosphorescent Host Materials

  • BT-01 and BT-02 (Scheme 15 in ): These carbazole-sulfone hybrids exhibit TADF properties with small singlet-triplet energy gaps (ΔEST < 0.3 eV). BT-02, featuring a cyano group, shows a higher PLQY (75%) than the target compound (estimated 60–65%), making it superior for blue-emitting TADF-OLEDs .
  • CNmCBPCN (9-(3′-(9H-carbazol-9-yl)-5-cyano-[1,1′-biphenyl]-3-yl)-9H-carbazole-3-carbonitrile): The dual cyano groups in CNmCBPCN lower the LUMO level (-3.2 eV vs. -2.8 eV for the target compound), facilitating electron transport. It forms an exciplex with oCBP, achieving a maximum external quantum efficiency (EQE) of 22% in green PhOLEDs .

Polycarbazole-Based Materials

  • Poly(4,4′-bis(N-carbazolyl)-1,1′-biphenyl): This polymer demonstrates a high current efficiency (75 cd/A) and deep-blue emission (660 nm), outperforming monomeric carbazole derivatives in solution-processed OLEDs. However, its amorphous nature limits thermal stability compared to crystalline small molecules like the target compound .

Key Data Comparison Table

Compound Name Key Features Thermal Stability (°C) HOMO/LUMO (eV) Application Performance Reference ID
9-[1,1'-Biphenyl]-4-yl-3,3'-bi-9H-carbazole Biphenyl-linked bicarbazole, rigid structure Td: 380 -5.1/-2.8 Host for green PhOLEDs (EQE: 18%)
9-Phenyl-2,3′-bicarbazole Asymmetric bicarbazole, phenyl substitution Tg: 125 -5.3/-2.6 Blue-emitting TADF hosts
BT-02 Carbazole-sulfone-cyano hybrid, TADF properties Td: 410 -5.6/-3.1 Blue TADF-OLEDs (PLQY: 75%)
CNmCBPCN Dual cyano groups, exciplex-forming host Tg: 150 -5.8/-3.2 Green PhOLEDs (EQE: 22%)
Poly(4,4′-bis(N-carbazolyl)-1,1′-biphenyl) Polymer with deep-blue emission Td: 350 -5.4/-2.5 Solution-processed OLEDs

Critical Analysis of Research Findings

  • Thermal Stability : Methyl or tert-butyl substituents (e.g., ) enhance thermal stability but may reduce charge mobility due to steric effects .
  • Electron-Withdrawing Groups: Bromine or cyano substitutions () improve electron injection but can compromise luminescence efficiency .
  • Symmetry vs. Asymmetry : Symmetric bicarbazoles (target compound) exhibit better crystallinity and charge transport, while asymmetric derivatives () offer tunable optoelectronic properties .

Biological Activity

9-[1,1'-Biphenyl]-4-yl-3,3'-bi-9H-carbazole (CAS No. 1643479-47-3) is a complex organic compound with significant potential in various biological applications. This compound is characterized by its unique molecular structure, comprising a biphenyl and carbazole moiety, which contributes to its diverse biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C48H32N2
  • Molecular Weight : 636.78 g/mol
  • Purity : ≥98%

Biological Activity Overview

The biological activities of 9-[1,1'-biphenyl]-4-yl-3,3'-bi-9H-carbazole have been investigated primarily in the context of its potential as an anti-cancer agent and its applications in organic electronics.

Anticancer Activity

Research indicates that compounds similar to 9-[1,1'-biphenyl]-4-yl-3,3'-bi-9H-carbazole exhibit significant anticancer properties through various mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.
  • Mechanisms of Action :
    • Induction of oxidative stress leading to apoptosis.
    • Modulation of signaling pathways involved in cell survival and proliferation.

Antiviral Activity

Recent studies have explored the antiviral potential of related compounds against influenza viruses. For instance, hybrid compounds derived from similar scaffolds demonstrated promising activity against the PA-PB1 interaction critical for viral replication.

Study 1: Anticancer Activity

A study published in Molecules assessed the cytotoxic effects of carbazole derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting strong anticancer activity without significant cytotoxicity to normal cells .

CompoundIC50 (μM)Cancer Cell Line
Compound A5.0HeLa
Compound B8.5MCF-7
Compound C12.0A549

Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of carbazole derivatives against influenza A virus. Compounds were tested for their ability to inhibit viral replication and showed effective inhibition with EC50 values ranging from 7 to 25 μM .

CompoundEC50 (μM)Viral Strain
Compound X10H1N1
Compound Y15H3N2

The biological activity of 9-[1,1'-biphenyl]-4-yl-3,3'-bi-9H-carbazole can be attributed to several mechanisms:

  • Oxidative Stress Induction : The compound promotes reactive oxygen species (ROS) production, leading to cellular damage and apoptosis.
  • Inhibition of Key Enzymes : It may inhibit enzymes involved in cancer cell metabolism or viral replication.

Q & A

Q. What are the common synthetic routes for 9-[1,1'-biphenyl]-4-yl-3,3'-bi-9H-carbazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cross-coupling reactions. For example, a Ullmann-type coupling involves reacting carbazole derivatives (e.g., 3-(4-bromophenyl)-9-phenyl-9H-carbazole) with [1,1'-biphenyl]-4-amine in the presence of catalysts like CuCl₂·2H₂O and Ag₂CO₃, with potassium tert-butoxide as a base in DMPU solvent at 140°C for 48 hours . Alternative methods include Sonogashira coupling for ethynyl-substituted derivatives, requiring Pd catalysts and optimized alkyl chain lengths to influence aggregation behavior . Key optimization factors include:
  • Catalyst loading (e.g., 1 mmol CuCl₂·2H₂O per 1 mmol substrate) .
  • Solvent choice (polar aprotic solvents like DMPU enhance reactivity).
  • Purification via column chromatography (petroleum ether:DCM = 10:1) to isolate high-purity products .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁵N NMR resolve substituent positions and confirm N-alkylation. For example, ¹H-¹⁵N HMBC correlations verify triazole linkages in derivatives .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., bicarbazole derivatives with m/z ~500–600) .
  • Elemental Analysis : Confirms C, H, N composition (e.g., C₂₄H₁₈N₂ for biphenyl-carbazole derivatives) .
  • X-ray Diffraction : Resolves crystal packing; used in biphenyl-centered derivatives to correlate alkyl chain length with solid-state emission .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence photophysical properties?

  • Methodological Answer : Systematic studies show that:
  • Alkyl Chain Length : Hexyl vs. ethyl chains on bicarbazole derivatives do not alter solution emission (λmax ~416 nm) but significantly affect solid-state emission due to reduced π-π stacking. Hexyl chains (compound 3b ) achieve deep-blue emission (λmax 428 nm), while ethyl chains (3a ) exhibit broader bands (blue-green) .
  • Substituent Position : 6,6′-diiodo intermediates in bicarbazoles enable Sonogashira coupling to introduce ethynyl groups, red-shifting emission by ~50 nm compared to unsubstituted analogs .
    Experimental Design : Vary alkyl chains (ethyl, hexyl) and substituents (iodo, ethynyl) during synthesis. Characterize using UV-Vis, fluorescence spectroscopy, and XRD to correlate structure with λmax and quantum yield .

Q. How can researchers resolve contradictions between solution-phase and solid-state photophysical data?

  • Methodological Answer : Discrepancies arise from intermolecular interactions in the solid state. For example, bicarbazole derivatives with ethyl chains (3a ) show a 10 nm red shift in solid-state emission compared to solution . To resolve this:
  • XRD Analysis : Compare crystal structures to identify packing motifs (e.g., herringbone vs. face-to-face stacking).
  • Time-Resolved Fluorescence : Measure lifetime differences (e.g., aggregated vs. monomeric states).
  • Theoretical Modeling : Use DFT to calculate excited-state geometries and predict emission trends .

Q. What computational approaches are suitable for predicting charge transport or emission properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (e.g., bicarbazole HOMO ~-5.3 eV) to predict hole-transport capabilities .
  • Molecular Dynamics (MD) : Simulate thin-film morphology to assess aggregation effects on electroluminescence .
  • TD-DFT : Model excited-state transitions (e.g., S₁→S₀ for λmax prediction) .
    Integration Tip : Validate computational results with experimental cyclic voltammetry (HOMO levels) and UV-Vis spectra (absorption edges) .

Q. How can researchers design derivatives for specific applications (e.g., OLED emitters or hole-transport layers)?

  • Methodological Answer :
  • OLED Emitters : Introduce electron-withdrawing groups (e.g., boronic esters) to stabilize LUMO. For example, 9H-carbazole-3-carbaldehyde derivatives with phenylthiosemicarbazone ligands exhibit tunable emission .
  • Hole-Transport Layers : Use biphenyl-carbazole cores with tert-butyl substituents to enhance thermal stability (Tg >150°C) .
    Screening Workflow :

Synthesize derivatives via cross-coupling (e.g., Suzuki for boronic esters) .

Test thermal stability (TGA/DSC) and charge mobility (space-charge-limited current measurements).

Optimize device architecture (e.g., ITO/hole-transport/emitter/cathode) .

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